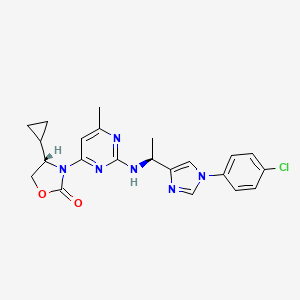
(S)-3-(2-(((S)-1-(1-(4-Chlorophenyl)-1H-imidazol-4-yl)ethyl)amino)-6-methylpyrimidin-4-yl)-4-cyclopropyloxazolidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-3-(2-(((S)-1-(1-(4-Chlorophenyl)-1H-imidazol-4-yl)ethyl)amino)-6-methylpyrimidin-4-yl)-4-cyclopropyloxazolidin-2-one is a complex organic compound with significant potential in various scientific fields. This compound features a unique structure that includes a chlorophenyl group, an imidazole ring, a pyrimidine ring, and an oxazolidinone ring. Its stereochemistry is defined by the (S)-configuration at two chiral centers, which plays a crucial role in its biological activity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-(2-(((S)-1-(1-(4-Chlorophenyl)-1H-imidazol-4-yl)ethyl)amino)-6-methylpyrimidin-4-yl)-4-cyclopropyloxazolidin-2-one involves multiple steps:
Formation of the Imidazole Ring: The initial step involves the synthesis of the imidazole ring, which can be achieved through the condensation of glyoxal with ammonia and formaldehyde.
Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via a nucleophilic aromatic substitution reaction.
Synthesis of the Pyrimidine Ring: The pyrimidine ring is synthesized through a Biginelli reaction, involving an aldehyde, a β-keto ester, and urea.
Formation of the Oxazolidinone Ring: The oxazolidinone ring is formed through the cyclization of an amino alcohol with phosgene or a phosgene equivalent.
Final Coupling: The final step involves coupling the synthesized intermediates under specific conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, continuous flow chemistry for efficient synthesis, and advanced purification techniques such as chromatography and crystallization.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the imidazole ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can occur at the chlorophenyl group, converting it to a phenyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Sodium hydride or potassium carbonate in polar aprotic solvents.
Major Products Formed
Oxidation: N-oxides of the imidazole ring.
Reduction: Phenyl derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry
Catalysis: The compound can act as a ligand in transition metal catalysis, facilitating various organic transformations.
Material Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic properties.
Biology
Enzyme Inhibition: The compound can inhibit specific enzymes, making it a potential lead compound in drug discovery.
Protein Interaction Studies: Its ability to interact with proteins can be utilized in studying protein-ligand interactions.
Medicine
Antimicrobial Activity: The compound exhibits antimicrobial properties, making it a potential candidate for the development of new antibiotics.
Cancer Research: Its ability to inhibit certain enzymes can be explored for anticancer activity.
Industry
Pharmaceuticals: The compound can be used as an intermediate in the synthesis of various pharmaceuticals.
Agrochemicals: Its structure can be modified to develop new agrochemicals with enhanced activity.
作用機序
The mechanism of action of (S)-3-(2-(((S)-1-(1-(4-Chlorophenyl)-1H-imidazol-4-yl)ethyl)amino)-6-methylpyrimidin-4-yl)-4-cyclopropyloxazolidin-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. For example, it can inhibit the activity of certain kinases by binding to their active sites, thereby blocking the phosphorylation of target proteins. This inhibition can lead to the disruption of cellular signaling pathways, resulting in various biological effects.
類似化合物との比較
Similar Compounds
(S)-3-(2-(((S)-1-(1-Phenyl-1H-imidazol-4-yl)ethyl)amino)-6-methylpyrimidin-4-yl)-4-cyclopropyloxazolidin-2-one: Similar structure but lacks the chlorophenyl group.
(S)-3-(2-(((S)-1-(1-(4-Methylphenyl)-1H-imidazol-4-yl)ethyl)amino)-6-methylpyrimidin-4-yl)-4-cyclopropyloxazolidin-2-one: Similar structure but has a methylphenyl group instead of a chlorophenyl group.
Uniqueness
The presence of the chlorophenyl group in (S)-3-(2-(((S)-1-(1-(4-Chlorophenyl)-1H-imidazol-4-yl)ethyl)amino)-6-methylpyrimidin-4-yl)-4-cyclopropyloxazolidin-2-one imparts unique electronic properties, enhancing its ability to interact with specific molecular targets. This makes it more potent in certain biological applications compared to its analogs.
特性
分子式 |
C22H23ClN6O2 |
|---|---|
分子量 |
438.9 g/mol |
IUPAC名 |
(4S)-3-[2-[[(1S)-1-[1-(4-chlorophenyl)imidazol-4-yl]ethyl]amino]-6-methylpyrimidin-4-yl]-4-cyclopropyl-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C22H23ClN6O2/c1-13-9-20(29-19(15-3-4-15)11-31-22(29)30)27-21(25-13)26-14(2)18-10-28(12-24-18)17-7-5-16(23)6-8-17/h5-10,12,14-15,19H,3-4,11H2,1-2H3,(H,25,26,27)/t14-,19+/m0/s1 |
InChIキー |
ZZVOXOXVAUNOJV-IFXJQAMLSA-N |
異性体SMILES |
CC1=CC(=NC(=N1)N[C@@H](C)C2=CN(C=N2)C3=CC=C(C=C3)Cl)N4[C@H](COC4=O)C5CC5 |
正規SMILES |
CC1=CC(=NC(=N1)NC(C)C2=CN(C=N2)C3=CC=C(C=C3)Cl)N4C(COC4=O)C5CC5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![9-Bromo-5,6-dihydroimidazo[1,2-d]pyrido[2,3-f][1,4]oxazepine](/img/structure/B13098163.png)

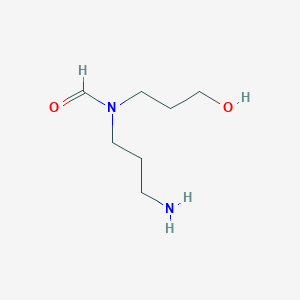
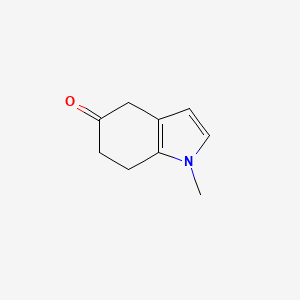
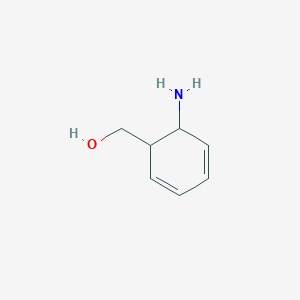
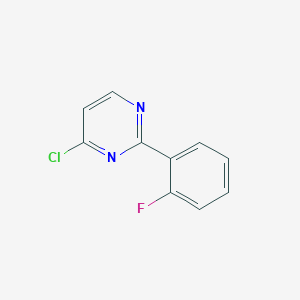
![2H-[1,3]Oxazolo[2,3-c][1,2,4]triazine](/img/structure/B13098207.png)
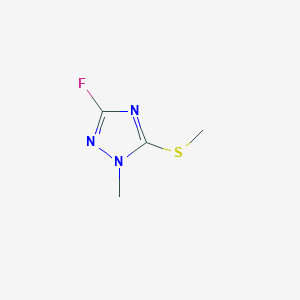
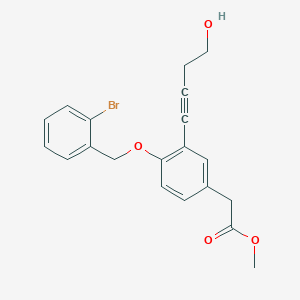
![2-[3-(2-Methoxyphenyl)propanoyl]thiobenzaldehyde](/img/structure/B13098228.png)

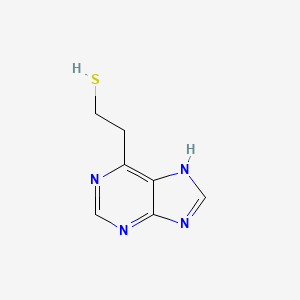
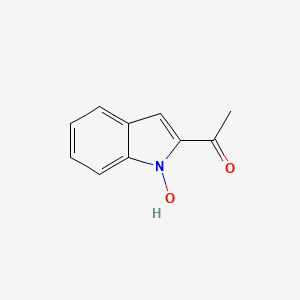
![2-(4-(Trifluoromethyl)phenyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine](/img/structure/B13098248.png)
